molecular formula C16H14N2O2 B8812257 2-ethyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one CAS No. 155619-00-4

2-ethyl-3-(4-hydroxyphenyl)quinazolin-4(3H)-one

Cat. No. B8812257
M. Wt: 266.29 g/mol
InChI Key: PNTVACZZCHLOPO-UHFFFAOYSA-N
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Patent
US07521455B2

Procedure details

2-ethyl-4H-3,1-benzoxazin-4-one (6.5 g, 37.1 mmol) and 4-aminophenol (4.05 g, 37.1 mmol) were dissolved in dimethylformamide (18 mL) and stirred at 140° C. for 10 hours. After leaving to cool to room temperature, distilled water (94 mL) was added, and the solid precipitate was filtered off. The product was recrystallized (ethanol) and the target compound (6.52 g, 66%) was obtained as light brown crystals.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1O[C:7](=[O:9])[C:6]2[CH:10]=[CH:11][CH:12]=[CH:13][C:5]=2[N:4]=1)[CH3:2].[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=1>CN(C)C=O>[CH2:1]([C:3]1[N:14]([C:15]2[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][CH:16]=2)[C:7](=[O:9])[C:6]2[C:5](=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
6.5 g
Type
reactant
Smiles
C(C)C1=NC2=C(C(O1)=O)C=CC=C2
Name
Quantity
4.05 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
stirred at 140° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled water (94 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the solid precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
The product was recrystallized (ethanol)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)C1=NC2=CC=CC=C2C(N1C1=CC=C(C=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.